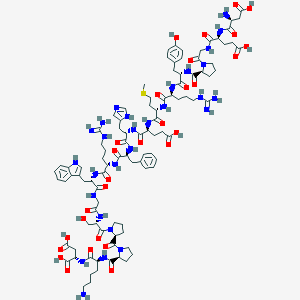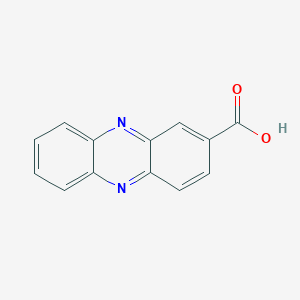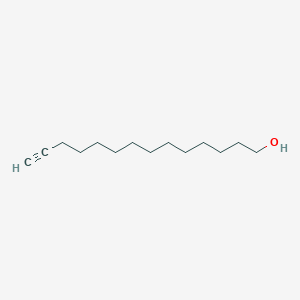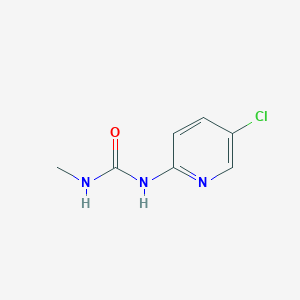
1-(5-Chloro-2-pyridyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-pyridyl)-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmacological properties. CMU is a derivative of pyridine and urea and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(5-Chloro-2-pyridyl)-3-methylurea has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antinociceptive, and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have anticancer properties and has been studied as a potential anticancer agent.
Mécanisme D'action
The exact mechanism of action of 1-(5-Chloro-2-pyridyl)-3-methylurea is not fully understood, but it is believed to act on the GABAergic system. 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 1-(5-Chloro-2-pyridyl)-3-methylurea has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 1-(5-Chloro-2-pyridyl)-3-methylurea has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to reproduce in the laboratory. Another advantage is that it has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. One limitation of using 1-(5-Chloro-2-pyridyl)-3-methylurea in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its pharmacological properties.
Orientations Futures
There are several future directions for the study of 1-(5-Chloro-2-pyridyl)-3-methylurea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an anticancer agent. In addition, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its pharmacological properties. Overall, 1-(5-Chloro-2-pyridyl)-3-methylurea is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-pyridyl)-3-methylurea involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with methylamine to form 1-(5-chloro-2-pyridyl)-3-methylurea. The synthesis method has been well established and can be easily reproduced in the laboratory.
Propriétés
Numéro CAS |
17771-34-5 |
|---|---|
Nom du produit |
1-(5-Chloro-2-pyridyl)-3-methylurea |
Formule moléculaire |
C7H8ClN3O |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
Clé InChI |
GRPWTVWAOMIJHR-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
SMILES canonique |
CNC(=O)NC1=NC=C(C=C1)Cl |
Autres numéros CAS |
17771-34-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



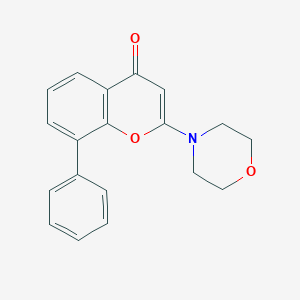
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
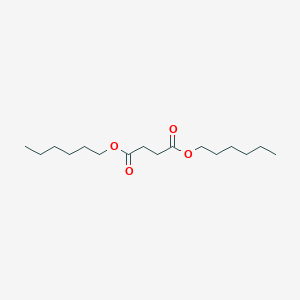
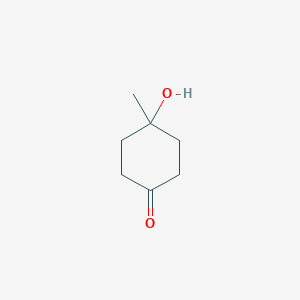
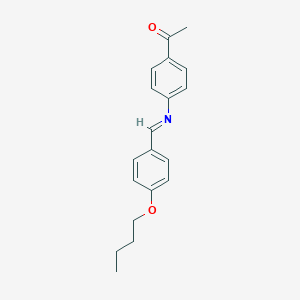
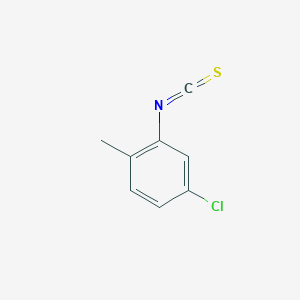
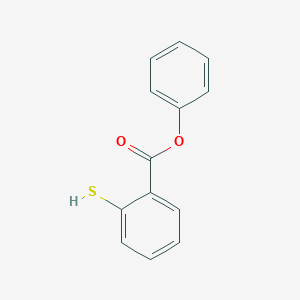
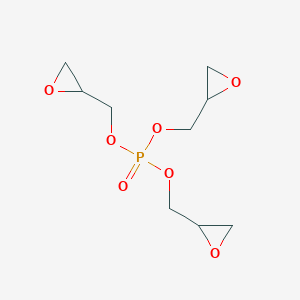
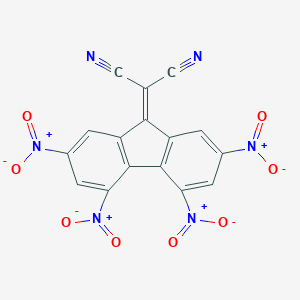
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
